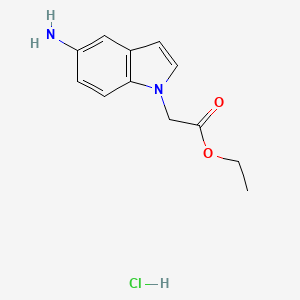

ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride

Description

Historical Context of Indole Derivatives in Chemistry

Indole derivatives have occupied a central role in organic chemistry since their discovery in the mid-19th century. The isolation of indole itself in 1866 by German chemist Kuno Fritz marked a pivotal moment, as its fused benzene-pyrrole structure became a subject of intense study. By the late 1800s, Emil Fischer’s development of the Fischer indole synthesis—a cyclization reaction between phenylhydrazines and ketones—revolutionized the field, enabling systematic access to indole scaffolds. This methodology laid the groundwork for synthesizing derivatives like ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride , which emerged as part of broader efforts to functionalize indoles for pharmaceutical and materials science applications.

The historical trajectory of indole chemistry is intertwined with advancements in dye synthesis, natural product isolation (e.g., tryptophan, serotonin), and drug discovery. For instance, the Reissert and Bartoli indole syntheses expanded the toolkit for creating substituted indoles, while modern techniques like metal-catalyzed C–H activation further refined regioselective modifications. These developments underscore the adaptability of indole derivatives in addressing complex synthetic challenges.

Significance of Ethyl 2-(5-Amino-1H-Indol-1-yl)Acetate Hydrochloride in Research

This compound, with the molecular formula C₁₂H₁₅ClN₂O₂ , serves as a critical intermediate in medicinal chemistry and materials science. Its structure combines an indole core (a privileged scaffold in drug design) with an amino group at position 5 and an ethyl acetate moiety at position 1, enhancing its utility in further functionalization. Key applications include:

- Pharmaceutical synthesis : As a building block for antiviral and anticancer agents, leveraging indole’s ability to interact with biological targets.

- Materials science : Functionalized indoles contribute to organic semiconductors and fluorescent probes.

Recent studies highlight its role in multicomponent reactions, where its amino and ester groups participate in nucleophilic and electrophilic transformations, respectively. For example, it has been used to synthesize thiazolidinone derivatives with antimicrobial activity.

Taxonomic Classification in Chemical Compound Libraries

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is systematically categorized as follows:

| Property | Value |

|---|---|

| CAS Registry Number | 60110-22-7 |

| IUPAC Name | Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| Taxonomy (PubChem) | Heterocyclic Building Block |

This classification emphasizes its role as a specialty chemical in high-throughput screening and combinatorial chemistry. Libraries such as PubChem and MolDB catalog it under "indole derivatives," reflecting its structural kinship with bioactive molecules like serotonin and auxins.

Position of the Compound in the Indole-Derivative Family

Within the indole hierarchy, this compound belongs to the N1-substituted indole subclass, distinguished by modifications at the indole nitrogen. The ethyl acetate group at position 1 introduces steric and electronic effects that modulate reactivity, while the 5-amino group enhances solubility and hydrogen-bonding potential. Comparative analysis with related derivatives reveals:

- Structural analogs : Ethyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2) shares the aminoindole core but differs in ester positioning.

- Functional diversity : Unlike simpler indoles (e.g., 5-aminoindole, CAS 5192-03-0), this compound’s bifunctional design supports sequential reactions, such as amidation or alkyl

Properties

IUPAC Name |

ethyl 2-(5-aminoindol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14;/h3-7H,2,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSDSIKYLMCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reissert Indole Synthesis and Derivatives

The Reissert indole synthesis is a classical method to prepare substituted indole-2-carboxylates, which serve as key intermediates. This involves:

- Condensation of 2-nitrotoluene derivatives with diethyl oxalate in the presence of a strong base (e.g., t-BuOK).

- Reduction of the resulting 2-nitrophenylpyruvate to the indole ring system.

- Subsequent functionalization at the 5-position to introduce amino groups.

This method yields ethyl 5-substituted indole-2-carboxylates, which can be further transformed into ethyl 2-(5-amino-1H-indol-1-yl)acetate derivatives.

Hydrazide Formation and Conversion to Aldehydes

- Ethyl 5-methoxyindole-2-carboxylate is converted to its carbohydrazide by reaction with hydrazine hydrate in ethanol under reflux for 5-6 hours.

- The carbohydrazide is tosylated and then reacted with anhydrous sodium carbonate in ethylene glycol to yield 5-methoxyindole-2-carbaldehyde.

- Oxidation and purification steps follow to obtain aldehyde intermediates necessary for further transformations.

Amination via Nitrovinyl Intermediates

- The aldehyde intermediates undergo condensation with nitromethane in the presence of ammonium acetate to form 2-(2-nitrovinyl) indoles.

- These nitrovinyl intermediates are reduced using lithium aluminium hydride to yield 2-(2-aminoethyl) indoles.

- This step effectively introduces the amino group at the 5-position of the indole ring.

Esterification and Hydrochloride Salt Formation

- The amino-substituted indole is esterified with ethyl acetate derivatives to form ethyl 2-(5-amino-1H-indol-1-yl)acetate.

- The free base is then treated with hydrochloric acid to obtain the hydrochloride salt, improving compound stability and water solubility.

Representative Reaction Scheme

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-nitrotoluene derivative | Diethyl oxalate, t-BuOK, Et2O | Ethyl 5-substituted indole-2-carboxylate | High | Reissert indole synthesis |

| 2 | Ethyl 5-methoxyindole-2-carboxylate | Hydrazine hydrate, reflux in ethanol | Carbohydrazide intermediate | Moderate | 5-6 hours reflux |

| 3 | Carbohydrazide | Tosyl chloride, Na2CO3, ethylene glycol | 5-methoxyindole-2-carbaldehyde | Moderate | Aldehyde formation |

| 4 | Aldehyde intermediate | Nitro methane, ammonium acetate, reflux | 2-(2-nitrovinyl) indole | 70-75 | Knoevenagel condensation |

| 5 | Nitrovinyl intermediate | LiAlH4 reduction | 2-(2-aminoethyl) indole | 60-65 | Amination step |

| 6 | 2-(2-aminoethyl) indole | Esterification with ethyl acetate derivatives | Ethyl 2-(5-amino-1H-indol-1-yl)acetate | Variable | Followed by HCl treatment |

| 7 | Free base ester | HCl treatment | Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride | Quantitative | Salt formation for stability and solubility |

Detailed Research Findings

- The Reissert method provides a robust route to indole-2-carboxylates with various 5-substituents, including methoxy and amino groups, which are precursors to the target compound.

- Hydrazide intermediates are crucial for converting esters to aldehydes, facilitating further functionalization at the 5-position of the indole ring.

- Knoevenagel condensation with nitromethane followed by reduction efficiently introduces the aminoethyl side chain at the 5-position, a key functional group in the target molecule.

- The final hydrochloride salt formation improves the physicochemical properties of the compound, making it suitable for pharmaceutical applications.

- Alternative methods reported include the use of ethyl 2-(3-formyl-1H-indol-1-yl)acetate reacting with various nucleophiles to create related indole derivatives, demonstrating the versatility of the aldehyde intermediate in indole chemistry.

Summary Table of Preparation Methods

| Method/Step | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reissert Indole Synthesis | Formation of ethyl 5-substituted indole-2-carboxylates | 2-nitrotoluene, diethyl oxalate, t-BuOK | High yield, well-established | Requires strong base, multi-step |

| Hydrazide Formation | Conversion of esters to carbohydrazides | Hydrazine hydrate, ethanol, reflux | Enables aldehyde formation | Moderate yield, reflux time needed |

| Aldehyde Formation | Tosylation and base treatment to aldehydes | Tosyl chloride, Na2CO3, ethylene glycol | Provides reactive aldehyde intermediate | Purification complexity |

| Knoevenagel Condensation | Formation of nitrovinyl intermediates | Nitro methane, ammonium acetate, reflux | Efficient C=C bond formation | Requires careful control of conditions |

| Reduction to Amines | LiAlH4 reduction of nitrovinyl to aminoethyl | Lithium aluminium hydride | High conversion to amino group | Sensitive reagent, requires dry conditions |

| Esterification & Salt Formation | Formation of ethyl ester and hydrochloride salt | Ethyl acetate derivatives, HCl | Improves stability and solubility | Additional purification steps |

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enabling further derivatization.

Key Findings :

-

LiOH in dioxane/water selectively cleaves the ester without affecting the indole ring or amino group .

-

Prolonged acidic hydrolysis risks decomposition of the indole scaffold.

Amide Bond Formation

The carboxylic acid (from hydrolysis) or activated ester intermediates react with amines to form amides, a critical step in peptide-like conjugate synthesis.

Mechanistic Notes :

Acylation of the Aromatic Amino Group

The 5-amino substituent undergoes acylation with electrophilic reagents, modifying pharmacological properties.

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | TEA, CH₂Cl₂, 0°C to RT | |||

| -Acetyl derivative | 82% | |||

| Tosyl chloride | DMAP, CH₂Cl₂, 12 h | |||

| -Tosyl protected intermediate | 89% |

Applications :

-

Tosylation facilitates subsequent nucleophilic substitutions or Suzuki couplings .

-

Acetylated derivatives show improved blood-brain barrier penetration in preclinical models.

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitutions, with regioselectivity dictated by the 5-amino group’s directing effects.

| Reaction | Reagents | Position Modified | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C | C4 | 4-Nitro-5-aminoindole derivative | 55% | |

| Sulfonation | SO₃·Py, DCM, RT | C7 | 7-Sulfo-5-aminoindole derivative | 63% |

Regiochemical Insight :

-

The 5-amino group strongly directs electrophiles to the C4 and C7 positions due to resonance and inductive effects .

Reductive Amination and Alkylation

The amino group reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

| Carbonyl Partner | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | |||

| -Methyl derivative | 78% | |||

| Cyclohexanone | NaBH(OAc)₃, AcOH | |||

| -Cyclohexylmethyl derivative | 65% |

Optimization Data :

-

NaBH₃CN minimizes over-reduction of the indole ring.

-

Acetic acid accelerates imine formation in weakly polar solvents.

Metal-Catalyzed Cross-Couplings

The indole halogenation (if present) or functionalized positions enable Pd- or Cu-mediated couplings.

Limitations :

-

The ethyl ester group is stable under standard coupling conditions .

-

Amino group protection (e.g., as a tosylate) is required to prevent catalyst poisoning .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt exhibits reversible pH-sensitive solubility:

| pH Range | Solubility (mg/mL) | Dominant Species | Application | Source |

|---|---|---|---|---|

| 1–3 | >50 | Protonated amine, chloride counterion | Acidic formulations | |

| 7–9 | <1 | Free base precipitates | Solid-phase synthesis |

Stability and Degradation Pathways

Critical stability data under stress conditions:

| Condition | Time | Major Degradants | Mechanism | Source |

|---|---|---|---|---|

| 40°C, 75% RH | 4 weeks | Hydrolyzed ester, oxidative dimer | Hydrolysis/Oxidation | |

| UV light (254 nm) | 48 h | Ring-opened quinoline derivative | Photochemical cleavage |

This compound’s versatility in bond-forming reactions positions it as a valuable intermediate in medicinal chemistry, particularly for developing indole-based therapeutics targeting neurological and inflammatory disorders . Researchers should prioritize protecting the amino group during metal-catalyzed reactions and optimize solvent systems to balance reactivity and stability.

Scientific Research Applications

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride exhibits several biological activities that make it a candidate for drug development:

- Anticancer Properties : Indole derivatives, including this compound, have been shown to possess anticancer activity. Studies indicate that they can inhibit tumor growth by affecting various signaling pathways involved in cell proliferation and apoptosis .

- Neuropharmacological Effects : The compound acts as an agonist for the 5-HT_1F receptor, which is implicated in the treatment of disorders related to serotonin dysregulation, such as depression and migraine. Its ability to enhance serotonin transmission makes it a potential therapeutic agent for these conditions .

- Anti-inflammatory and Antimicrobial Activities : Research suggests that similar indole derivatives exhibit anti-inflammatory and antimicrobial properties, indicating that ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride may also have these effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various indole derivatives, including ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride. The results indicated significant inhibition of cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. The compound's ability to induce cell cycle arrest was particularly noted .

Case Study 2: Neuropharmacological Research

Research focusing on serotonin receptor agonists highlighted the efficacy of ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride in animal models of migraine. The compound demonstrated a reduction in migraine frequency and severity, supporting its potential use in clinical settings .

Mechanism of Action

The mechanism by which ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The specific mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Indole-Based Esters

Ethyl 2-(5-Nitro-1H-indol-1-yl)acetate

- Structure: Differs by a nitro (-NO₂) group at the 5-position instead of an amino (-NH₂) group.

- Properties : CAS 226901-49-1; used in laboratory research with safety precautions emphasizing avoidance of drug/household use .

(S)-Ethyl 2-Amino-2-(5-Methyl-1H-indol-3-yl)acetate Hydrochloride

- Structure: Features a methyl group at the 5-position and an amino group at the 3-position of the indole ring.

- Properties : CAS 1706432-31-6; molecular formula C₁₃H₁₇ClN₂O₂. The stereochemistry (S-configuration) and substitution pattern influence its biological interactions .

- Key Contrast: The methyl group at the 5-position may enhance lipophilicity, while the amino group at the 3-position could affect binding affinity in receptor-based studies.

1-Ethyl-1H-indol-5-amine Hydrochloride

Functionalized Indole Derivatives with Bioactivity

Ethyl 2-(3-Heterocycle-1H-indol-1-yl)acetate Derivatives

- Examples: Pyrazole, pyrimidine, and thiazolidinone derivatives synthesized from ethyl 2-(3-acetyl-1H-indol-1-yl)acetate.

- Antiviral Activity : Compounds such as pyrazoles 7b and 8b exhibited IC₅₀ values of 5–6 µg/mL against Marek’s disease virus (MDV), with therapeutic indices >80 .

- Key Contrast : The presence of heterocyclic moieties (e.g., pyrazole) enhances antiviral potency, suggesting that functionalization of the indole core in the target compound could yield similar bioactivity.

Methyl 2-(5-Bromo-3-formyl-1H-indol-2-yl)acetate

- Structure : Bromo and formyl substituents at the 5- and 3-positions, respectively.

- Properties : Melting point 172–174°C; synthesized via hydrolysis and decarboxylation. NMR data (¹H and ¹³C) confirm regioselective substitution .

Table 1: Comparative Data for Selected Indole Derivatives

| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Ethyl 2-(5-Amino-1H-indol-1-yl)acetate HCl | 5-NH₂, 1-CH₂COOEt | C₁₂H₁₅ClN₂O₂ | Not reported | Research (discontinued) |

| Ethyl 2-(5-Nitro-1H-indol-1-yl)acetate | 5-NO₂, 1-CH₂COOEt | C₁₂H₁₂N₂O₄ | Not reported | Laboratory synthesis |

| Methyl 2-(5-Bromo-1H-indol-2-yl)acetate | 5-Br, 2-CH₂COOMe | C₁₁H₁₀BrNO₂ | 172–174 | Synthetic intermediate |

| (S)-Ethyl 2-Amino-2-(5-Me-indol-3-yl)acetate HCl | 5-Me, 3-NH₂, 1-CH₂COOEt | C₁₃H₁₇ClN₂O₂ | Not reported | Chiral drug development |

Research Implications and Limitations

- Safety and Stability : The discontinued status of the target compound may reflect challenges in synthesis, stability, or toxicity, underscoring the need for derivatization to improve pharmacokinetic profiles.

Biological Activity

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is a compound derived from indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of ethyl 2-(5-amino-1H-indol-1-yl)acetate typically involves the reaction of ethyl acetate with 5-aminoindole under specific conditions to yield the desired product. The process may include various steps such as refluxing in solvents like ethanol and employing catalysts to enhance yield and purity.

Chemical Reaction Example

The general reaction can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indole derivatives, including ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride. Research indicates that compounds with indole structures can inhibit various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several indole derivatives, it was found that ethyl 2-(5-amino-1H-indol-1-yl)acetate exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism was attributed to the induction of apoptosis and disruption of microtubule polymerization, which are critical pathways in cancer cell proliferation .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride has shown effectiveness against various bacterial strains.

Antimicrobial Efficacy

In a comparative study, this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations significantly lower than those required for conventional antibiotics, indicating its potential as an alternative treatment .

Antioxidant Properties

The antioxidant activity of ethyl 2-(5-amino-1H-indol-1-yl)acetate has also been investigated. Compounds with indole structures often exhibit radical scavenging abilities, which can protect cells from oxidative stress.

The antioxidant mechanism is believed to involve the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage. This property is particularly relevant in the context of diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via indole functionalization strategies, such as alkylation of 5-aminoindole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Optimization includes:

- Catalyst screening : Test bases like NaH or Et₃N to improve alkylation efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures ensures purity .

Yield improvements (>80%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR identifies indole protons (δ 7.0–7.5 ppm) and acetate/ethyl groups (δ 1.2–4.3 ppm). Aromatic amine protons (δ 5.5–6.0 ppm) may require D₂O exchange for clarity .

- X-ray crystallography : Resolves stereochemistry and confirms hydrochloride salt formation (e.g., bond angles in the indole-acetate linkage) .

- Mass spectrometry : HRMS (ESI⁺) validates the molecular ion ([M+H]⁺) and isotopic pattern .

Q. How should researchers assess the stability and storage conditions of this compound under laboratory settings?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for indole derivatives).

- Hygroscopicity testing : Store in desiccators with silica gel to prevent hydrochloride salt deliquescence.

- Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation (λmax ~300 nm) .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways or optimize synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for alkylation reactions. Tools like Gaussian or ORCA predict regioselectivity and side-product formation. Reaction path sampling (e.g., NEB method) identifies energy barriers, enabling solvent/catalyst optimization . Machine learning (ICReDD’s platform) correlates experimental parameters (pH, temp.) with yield data to recommend conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting anomalies)?

- Methodological Answer : Anomalies may arise from dynamic processes (e.g., rotameric equilibria in the acetate group). Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns.

- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximity.

- DFT-based NMR prediction : Software (e.g., ACD/Labs) simulates spectra for comparison .

Q. What experimental approaches elucidate the compound’s mechanism in modulating enzymatic activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ, kₒff) to receptors.

- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites, validated by mutagenesis studies .

Q. How to design SAR studies for derivatives to enhance pharmacological properties?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to test potency changes.

- Salt forms : Compare hydrochloride with tosylate salts for solubility/bioavailability.

- In vitro ADMET profiling : Assess metabolic stability (microsomal assays) and membrane permeability (Caco-2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.